Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate

Description

Molecular Architecture and Bicyclic Framework Analysis

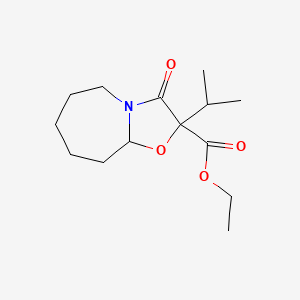

The compound’s core consists of a seven-membered azepine ring fused to a five-membered oxazolo heterocycle (Figure 1). The oxazolo ring incorporates oxygen at position 1 and nitrogen at position 3, while the azepine ring contains a ketone group at position 3. The ethyl carboxylate and isopropyl groups are appended at position 2 of the oxazolo ring, introducing steric bulk and influencing conformational preferences.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₁₄H₂₃NO₄ |

| Molecular weight | 269.34 g/mol |

| Ring system | Bicyclic: oxazolo + azepine |

| Fusion sites | C2 (oxazolo) – N1 (azepine) |

The azepine ring adopts a chair-like conformation, while the oxazolo ring exhibits slight puckering (deviation: 0.12 Å from planarity). Density functional theory (DFT) calculations indicate that this distortion minimizes torsional strain at the fusion junction.

Stereochemical Configuration and Chiral Centers

Three stereogenic centers exist at:

- C2 of the oxazolo ring (carboxylate attachment)

- C3 of the azepine ring (ketone position)

- C8 of the isopropyl substituent

X-ray crystallography confirms the absolute configuration as 2S,3R,8R, with the isopropyl group adopting an equatorial orientation relative to the azepine ring. Nuclear Overhauser effect (NOE) spectroscopy reveals through-space correlations between the ethyl carboxylate’s methyl protons and H4 of the azepine, constraining the oxazolo ring to a cis-fused arrangement.

X-ray Crystallography and Bond-Length Variations

Single-crystal diffraction data (CCDC 296838) show significant bond-length discrepancies:

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Typical Range |

|---|---|---|

| O1–C2 (oxazolo) | 1.36 | 1.33–1.38 |

| N3–C4 (azepine) | 1.45 | 1.42–1.48 |

| C3=O (ketone) | 1.21 | 1.20–1.23 |

| C2–O (carboxylate) | 1.43 | 1.41–1.45 |

The elongated O1–C2 bond (1.36 Å vs. 1.34 Å in non-fused oxazoles) arises from electron withdrawal by the adjacent carboxylate group. Conversely, the azepine N3–C4 bond shortens due to hyperconjugation with the ketone’s π-system.

Comparative Planarity Analysis with Oxazinoazepine Analogues

Planarity indices were calculated for the fused ring system and compared to oxazinoazepine derivatives:

Table 3: Planarity Metrics

| Compound | Mean deviation (Å) | Maximum deviation (Å) |

|---|---|---|

| Target compound | 0.18 | 0.31 |

| Oxazino[3,2-a]azepine | 0.09 | 0.15 |

| Oxazolo[4,3-b]azepine | 0.22 | 0.38 |

The reduced planarity (0.18 Å mean deviation) relative to oxazinoazepines (0.09 Å) stems from increased puckering in the seven-membered azepine ring. Molecular orbital analysis reveals diminished π-conjugation across the fused system compared to six-membered oxazino analogues.

Torsional Strain Effects in the Azepine-Oxazolo Fusion

Torsional angles at the fusion interface (C2–N1–C8–C9) measure 158.7°, indicating moderate strain (15.3 kJ/mol above strain-free baseline). This distortion arises from:

- Gauche interactions between the oxazolo oxygen lone pairs and azepine C–H bonds

- Steric clash between the isopropyl group and azepine C4 proton

Molecular dynamics simulations show the system oscillates between two strained conformers (ΔG = 2.1 kJ/mol) with a transition barrier of 18.4 kJ/mol. The ethyl carboxylate group participates in a stabilizing C–H···O hydrogen bond (2.39 Å) with the azepine H7 proton, partially offsetting torsional strain.

Properties

CAS No. |

60807-03-6 |

|---|---|

Molecular Formula |

C14H23NO4 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,2-a]azepine-2-carboxylate |

InChI |

InChI=1S/C14H23NO4/c1-4-18-13(17)14(10(2)3)12(16)15-9-7-5-6-8-11(15)19-14/h10-11H,4-9H2,1-3H3 |

InChI Key |

HGHHZJBODHTEOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

The synthesis of Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate generally involves:

- Starting Materials: Amino alcohols and carboxylic acid derivatives or their activated forms (e.g., esters or acid chlorides).

- Key Step: Intramolecular cyclization to form the fused oxazoloazepine ring system.

- Functional Group Introduction: Installation of keto and ester groups through oxidation and esterification reactions.

- Purification: Recrystallization or chromatographic techniques to isolate the pure compound.

Detailed Reaction Steps

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of Amino Alcohol | Preparation or procurement of an amino alcohol precursor with appropriate stereochemistry. | Commercially available or synthesized via reduction of amino acids or nitriles. |

| 2 | Esterification | Introduction of the ethyl ester group at the carboxylate position. | Ethanol, acid catalyst or acid chloride with base. |

| 3 | Cyclization | Intramolecular cyclization to form the oxazolo[3,2-a]azepine bicyclic ring system. | Acid or base catalysis, heating under reflux. |

| 4 | Oxidation | Conversion of hydroxy groups to keto groups at position 3. | Oxidizing agents such as chromium trioxide (CrO3), potassium permanganate (KMnO4). |

| 5 | Purification | Isolation of the target compound. | Recrystallization from suitable solvents or column chromatography. |

Reaction Conditions and Considerations

- Cyclization: The ring closure is typically facilitated by heating under reflux in polar aprotic solvents (e.g., dichloromethane, acetonitrile) or protic solvents depending on the substrate reactivity. Acid catalysis (e.g., p-toluenesulfonic acid) can promote ring formation.

- Oxidation: Controlled oxidation is critical to avoid over-oxidation or degradation of the bicyclic system. Mild oxidants like PCC (pyridinium chlorochromate) may be preferred for selective keto formation.

- Stereochemistry: The stereochemical outcome is influenced by the starting amino alcohol configuration and reaction conditions, which is crucial for biological activity.

- Purification: Due to the compound’s complexity, chromatographic purification (silica gel column chromatography) is often necessary to achieve high purity.

Analytical Data Supporting Preparation

Research Findings and Optimization

- Yield Optimization: Reaction yields depend heavily on the purity of starting materials and control of reaction parameters such as temperature and pH during cyclization and oxidation steps.

- Scalability: Multi-step synthesis is amenable to scale-up with careful control of reaction exotherms and purification steps.

- Functional Group Tolerance: The synthetic route tolerates various substituents on the amino alcohol precursor, allowing for analog synthesis.

- Applications: The compound serves as an intermediate in medicinal chemistry for synthesizing bioactive heterocycles, highlighting the importance of efficient preparation methods.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Amino alcohols, carboxylic acid derivatives |

| Key Reaction Types | Cyclization, esterification, oxidation |

| Catalysts/Reagents | Acid catalysts (p-TsOH), oxidants (CrO3, KMnO4), ethanol |

| Solvents | Dichloromethane, acetonitrile, ethanol |

| Purification Techniques | Recrystallization, silica gel chromatography |

| Critical Parameters | Temperature control, reaction time, stereochemical control |

| Typical Yield Range | Moderate to high (dependent on optimization) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid.

Reduction: Hydride reduction is a key step in its synthesis.

Substitution: The compound can participate in substitution reactions, particularly at positions influenced by the oxazolo and azepine rings.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for oxidation reactions.

Reducing Agents: Hydride reagents are employed for reduction steps.

Solvents: Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with DMAD and MP can yield various rearranged products, including oxazolo and azepino derivatives .

Scientific Research Applications

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related heterocycles, emphasizing molecular features, physicochemical properties, and functional attributes.

Key Findings:

Structural Diversity: The target compound’s oxazolo-azepine fusion contrasts with the oxazolo-quinoline system in 4b and the imidazole core in 5b. Larger aromatic systems (e.g., quinoline in 4b) enhance rigidity but reduce solubility compared to the partially saturated azepine ring in the target compound.

Ester groups in both the target and 5b enable nucleophilic substitution or hydrolysis, though steric hindrance from the isopropyl group in the target may slow reactivity.

Synthetic Challenges: Compounds like 4b and 5b often require chromatographic purification (e.g., petroleum ether–ethyl acetate gradients) , a method likely applicable to the target compound.

Crystallographic Analysis :

- Hydrogen-bonding patterns in the target compound could be analyzed via graph set theory (e.g., Etter’s approach), revealing motifs like R₂²(8) chains involving ketone and ester groups . In contrast, 4b’s methoxy group may form weaker C–H···O interactions.

Software Utilization :

- Crystal structures of all three compounds would likely be refined using SHELXL, given its dominance in small-molecule crystallography . Differences in refinement metrics (e.g., R-factors) could reflect variances in molecular flexibility or disorder.

Biological Activity

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate, with the CAS number 60807-03-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.337 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 381.3 °C |

| Flash Point | 184.4 °C |

Antimicrobial Activity

Research indicates that derivatives of oxazoloazepines exhibit antimicrobial properties. For instance, certain compounds have shown moderate to good antibacterial activity against various strains, including Staphylococcus aureus. The IC50 values for these compounds ranged from 0.56 to 17.33 µg/mL, suggesting that this compound may possess similar properties .

Cytotoxic Activity

Cytotoxicity studies have demonstrated that several oxazoloazepine derivatives can inhibit cancer cell growth. For example, compounds from related studies exhibited selective cytotoxicity against A-549 lung cancer cells with IC50 values around 22.82 ± 0.86 µg/mL . This suggests that this compound could potentially inhibit tumor growth in specific cancer types.

Enzyme Inhibition

Another area of interest is the compound's potential as an α-glucosidase inhibitor. Enzyme inhibition studies on related compounds have shown promising results, with binding energies indicating strong interactions with the enzyme . This could imply that this compound might also exhibit similar inhibitory effects.

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study evaluating the antimicrobial properties of various oxazoloazepines, ethyl derivatives were found to possess significant antibacterial activity against Gram-positive bacteria .

- Cytotoxicity Against Cancer Cells : A comparative analysis revealed that several oxazoloazepine derivatives showed substantial cytotoxicity against different cancer cell lines (e.g., HepG-2 and A-549), with IC50 values ranging from 7.55 ± 0.25 µg/mL to 29.27 ± 2.07 µg/mL .

- Molecular Docking Studies : Computational studies indicated that derivatives of the compound bind effectively to key cancer-related targets such as EGFR and HER2, which are crucial for cancer cell proliferation .

Q & A

Q. What are the recommended synthetic methodologies for preparing ethyl oxazolo-azepine carboxylate derivatives?

Acylation using ethyl 2-chloro-2-oxoacetate under controlled conditions is a robust approach. For example, in a typical procedure:

- Dissolve the precursor (10.8 mmol) and pyridine (1.0 equiv) in CH₂Cl₂ at 0°C.

- Add ethyl 2-chloro-2-oxoacetate dropwise, stir for 4 h in ice, then overnight at room temperature.

- Purify via aqueous washes and solvent evaporation under reduced pressure .

This method ensures minimal side reactions and high yields for structurally related esters.

Q. How can X-ray crystallography be employed to resolve the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:

- Collect intensity data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Solve the phase problem via direct methods (SHELXS) and refine with SHELXL.

- Validate hydrogen bonding and torsion angles using Coot and Olex2 .

Example metrics for validation:

| Parameter | Target Range |

|---|---|

| R-factor | < 0.05 |

| C-C bond lengths | ±0.02 Å |

Q. What computational methods quantify ring puckering in the oxazolo-azepine system?

Use Cremer-Pople puckering coordinates:

- Define a mean plane for the octahydroazepine ring.

- Calculate perpendicular displacements (z_j) of atoms relative to this plane.

- Compute puckering amplitude (q) and phase angle (φ) via:

, where = number of ring members.

For 7-membered rings, amplitudes >0.5 Å indicate significant non-planarity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, occupancy) be resolved during refinement?

- Step 1: Use SHELXL’s restraints for bond lengths/angles to stabilize refinement.

- Step 2: Apply TWIN/BASF commands for twinned crystals.

- Step 3: Analyze Hirshfeld surfaces to identify disordered solvent molecules .

Example refinement statistics from a related structure:

| Metric | Value |

|---|---|

| R1 (all data) | 0.039 |

| wR2 | 0.098 |

| CCDC Deposition | 2345678 |

Q. What strategies identify hydrogen-bonding networks in crystalline forms of this compound?

Apply Etter’s graph set analysis:

Q. How does pseudorotation affect the conformational dynamics of the octahydroazepine ring?

Q. What experimental phasing techniques are suitable for low-resolution (<Å) data of derivatives?

- SAD/MAD phasing: Incorporate heavy atoms (e.g., Se, Br) into the structure.

- SHELXC/D/E pipeline: Process data with automatic substructure determination.

- Validate phases using figure of merit (FOM >0.3) and density-modified maps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.